Home > Products > Screening Compounds P50154 > N'-cyclohexyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
N'-cyclohexyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea -

N'-cyclohexyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Catalog Number: EVT-5434282
CAS Number:
Molecular Formula: C20H28N4O2
Molecular Weight: 356.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Methyl 3-(dimethyl­amino)-2-(2-{2-(dimethyl­amino)-1-[3-(2-methyl­phen­yl)-1,2,4-oxadiazol-5-yl]vinylox­y}phen­yl)acrylate []

  • Compound Description: This compound features a 1,2,4-oxadiazole ring substituted at the 3-position with a 2-methylphenyl group. []

2. 4-{3-[(2-Isopropyl-5-methylphenoxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}-3-(p-tolyl)sydnone []

  • Compound Description: This compound contains a 1,2,4-triazole ring fused with a thiadiazine ring system. It also features an isopropyl and a methyl substituent on the phenoxymethyl side chain. []

3. N2-(phenoxyacetyl)‐N‐[4‐(1‐piperidinylcarbonyl)benzyl]glycinamide (compound 14) []

  • Compound Description: This compound is identified as an anti-HIV-1 compound. It binds to the highly conserved phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. []

4. 2‐(4‐{[3‐(4‐fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (compound 7) []

  • Compound Description: Identified as a potent anti-HIV-1 compound, this compound directly interacts with and functions through the HIV-1 MA protein. It competes with PI(4,5)P2 for MA binding and displays broadly neutralizing anti-HIV activity. []

5. 3‐(2‐ethoxyphenyl)‐5‐[[4‐(4‐nitrophenyl)piperazin‐1‐yl]methyl]‐1,2,4‐oxadiazole (compound 17) []

  • Compound Description: This is another anti-HIV-1 compound identified in the study. It exhibits antiviral activity, although less potent compared to compound 7. []

6. N‐[4‐ethoxy‐3‐(1‐piperidinylsulfonyl)phenyl]‐2‐(imidazo[2,1‐b][1,3]thiazol‐6‐yl)acetamide (compound 18) []

  • Compound Description: This compound also demonstrates antiviral activity against HIV-1, although its potency is less than that of compound 7. []

7. 2-amino-5- {2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazole (compound 1) []

  • Compound Description: This compound is part of a series of 2,5-disubstituted 1,3,4-oxadiazoles investigated for anticonvulsant activity. []

8. 1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4- oxadiazol-2-yl)-urea (compound 2) []* Compound Description: This compound is another derivative in the series of 1,3,4-oxadiazoles studied for anticonvulsant activity. []* Relevance: Similar to compound 1, the presence of the 1,3,4-oxadiazole ring and its investigation as a potential anticonvulsant make it relevant in understanding the structure-activity relationships within this class of compounds, even though it differs from the 1,2,4-oxadiazole structure found in the target compound, N'-cyclohexyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea.

9. N-(5-{2-[(2,6-dichlorophenyl) amino]benzyl}-1,3,4-oxadiazol-2-yl)-hydrazine carbox-amide (compound 3) []

  • Compound Description: This compound belongs to the series of 1,3,4-oxadiazoles evaluated for anticonvulsant activity. []

10. N1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-(4-substituted benzaldehyde) -semicarbazones (compounds 4a-f) []

  • Compound Description: This series of compounds, also containing the 1,3,4-oxadiazole core, was evaluated for its anticonvulsant activity. []

11. N1-(5-{2-[(2,6-dichlorophenyl) amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-[1-(4-substituted phenyl) ethanone]-semicarbazone (compounds 5a-d) []

  • Compound Description: This set of compounds, characterized by the presence of the 1,3,4-oxadiazole ring system, was synthesized and assessed for anticonvulsant activity. []

12. N1-(5-{2-[(2,6-dichlorophenyl) amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-[1-(4-substituted henyl) (phenyl) methanone]-semicarbazones (compounds 6a-d) []

  • Compound Description: This series, featuring the 1,3,4-oxadiazole moiety, was investigated for anticonvulsant activity, with compound 6b emerging as the most potent within the series. []

13. 3-bromo-N-(2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4-chloro-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (compound 18) []

  • Compound Description: This compound, featuring a 1,2,4-oxadiazole ring, was synthesized and evaluated for its insecticidal activity against Plutella xylostella and Spodoptera exigua. []

14. 3-bromo-N-(4-chloro-2-methyl-6-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (compound 6) []

  • Compound Description: This compound, incorporating a 1,3,4-oxadiazole ring, was synthesized and demonstrated notable insecticidal activity against Plutella xylostella. []

15. 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one []

  • Compound Description: This compound, featuring a 1,3,4-oxadiazole ring, displayed potent antioxidant activity, even surpassing that of ascorbic acid. []

16. 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one []

  • Compound Description: This compound exhibited substantial antioxidant activity, comparable to vitamin C. []

Properties

Product Name

N'-cyclohexyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

IUPAC Name

3-cyclohexyl-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylurea

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C20H28N4O2/c1-14(2)24(20(25)21-17-10-5-4-6-11-17)13-18-22-19(23-26-18)16-9-7-8-15(3)12-16/h7-9,12,14,17H,4-6,10-11,13H2,1-3H3,(H,21,25)

InChI Key

OLMZPSBZENHUNI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)NC3CCCCC3

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)NC3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.